REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10](Cl)[C:5]2=[N:4][CH:3]=1.[CH2:12]([CH2:14][NH2:15])[OH:13].CCN(C(C)C)C(C)C>C(O)CCC>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:15][CH2:14][CH2:12][OH:13])[C:5]2=[N:4][CH:3]=1
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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BrC1=CN=C2N1C=CN=C2Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated to dryness and water
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Type
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ADDITION
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Details
|
was added (150 mL)
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Type
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EXTRACTION
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Details
|
The reaction was then extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1C=CN=C2NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |